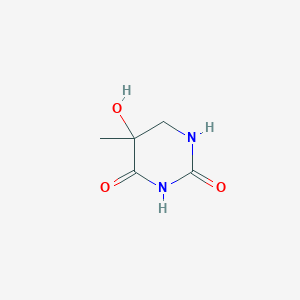
5-Hydroxydihydrothymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxydihydrothymine (5-OH-dHT) is a modified nucleoside that is formed by the reaction between thymine and hydroxyl radical. It is one of the major products of oxidative damage to DNA and is considered as a biomarker for oxidative stress. 5-OH-dHT has been extensively studied for its potential use as a tool for monitoring oxidative stress and for understanding the mechanism of DNA damage and repair.
Wirkmechanismus
The mechanism of action of 5-Hydroxydihydrothymine is not fully understood. It is believed that 5-Hydroxydihydrothymine can induce DNA damage by forming adducts with DNA bases, which can lead to mutations and chromosomal aberrations. 5-Hydroxydihydrothymine can also inhibit DNA synthesis and repair, which can further exacerbate the DNA damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Hydroxydihydrothymine are not well characterized. However, it has been shown that 5-Hydroxydihydrothymine can induce oxidative stress and inflammation, which can contribute to various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Hydroxydihydrothymine in lab experiments are that it is a stable and specific biomarker for oxidative stress, and its measurement is relatively easy and non-invasive. However, the limitations are that the synthesis of 5-Hydroxydihydrothymine is complex and requires specialized equipment and expertise. In addition, the levels of 5-Hydroxydihydrothymine can be affected by various factors such as diet, age, and disease status, which can complicate the interpretation of the results.
Zukünftige Richtungen
For the research on 5-Hydroxydihydrothymine include the development of more sensitive and specific methods for its detection and quantification, the investigation of its role in various diseases, and the exploration of its potential as a therapeutic target. In addition, the study of 5-Hydroxydihydrothymine can provide insights into the mechanism of oxidative DNA damage and repair, which can lead to the development of new strategies for preventing and treating oxidative stress-related diseases.
Synthesemethoden
5-Hydroxydihydrothymine can be synthesized by the reaction between thymine and hydroxyl radical, which is generated by the Fenton reaction or by exposure to ionizing radiation. The reaction yields a mixture of products, and 5-Hydroxydihydrothymine can be isolated and purified by HPLC.
Wissenschaftliche Forschungsanwendungen
5-Hydroxydihydrothymine has been widely used as a biomarker for oxidative stress in various biological systems. It has been detected in urine, plasma, and tissues of animals and humans exposed to oxidative stress. The measurement of 5-Hydroxydihydrothymine levels provides a non-invasive and sensitive method for assessing oxidative stress and its impact on health and disease.
Eigenschaften
CAS-Nummer |
1123-21-3 |
|---|---|
Produktname |
5-Hydroxydihydrothymine |
Molekularformel |
C5H8N2O3 |
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
5-hydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O3/c1-5(10)2-6-4(9)7-3(5)8/h10H,2H2,1H3,(H2,6,7,8,9) |
InChI-Schlüssel |
UIHWKXHRHOBLKQ-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1=O)O |
Kanonische SMILES |
CC1(CNC(=O)NC1=O)O |
Synonyme |
5-hydroxy-5,6-dihydrothymine 5-OHDHT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



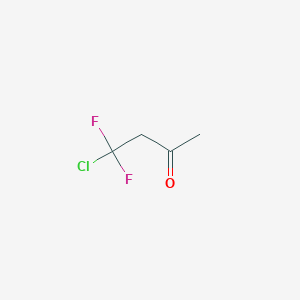
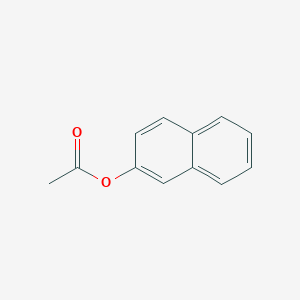
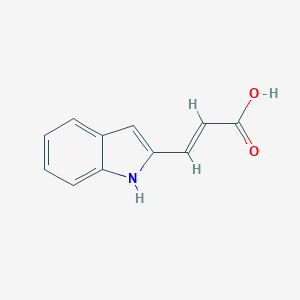
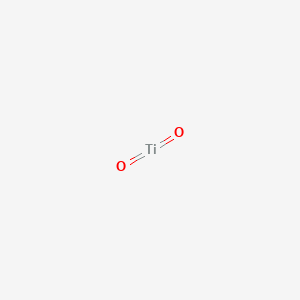
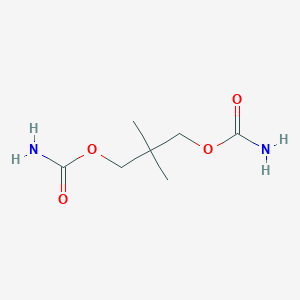
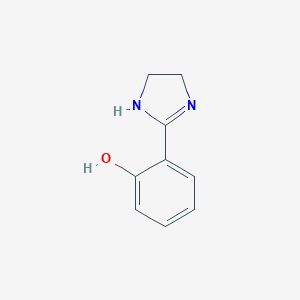
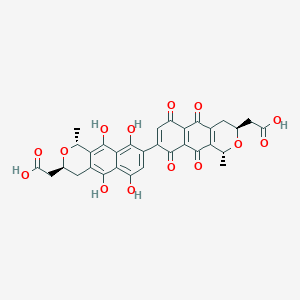
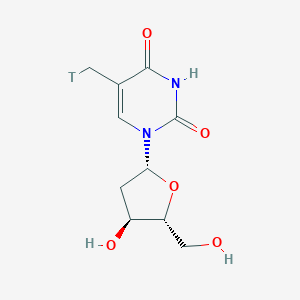
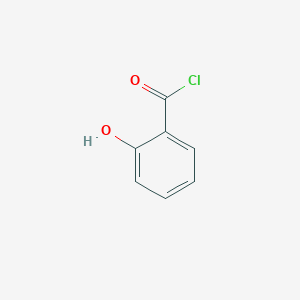
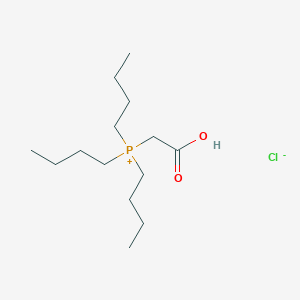
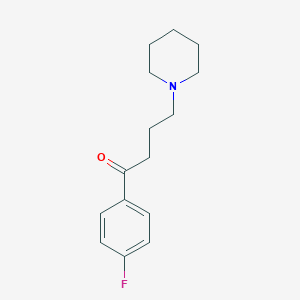
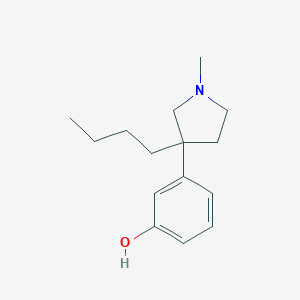
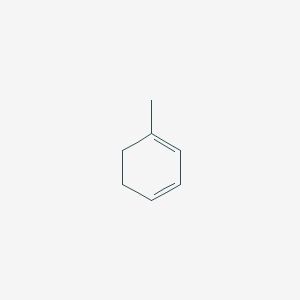
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)